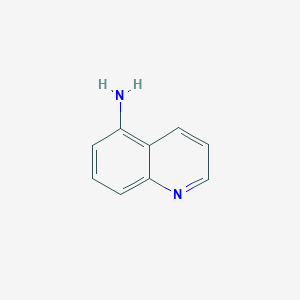

5-Aminoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIAFAKRAAMSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209978 | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-34-7 | |

| Record name | 5-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoquinoline: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural framework has been extensively leveraged in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers in their scientific endeavors.

Chemical Structure and Identification

This compound consists of a quinoline bicyclic system with an amino group substituted at the C5 position. The presence of the amino group and the nitrogen atom in the quinoline ring significantly influences its chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | quinolin-5-amine[1][2] |

| CAS Number | 611-34-7[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₈N₂[1][2][3][4][5][6] |

| Molecular Weight | 144.17 g/mol [1][2][3][4][8] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C=CC=N2 |

| InChI Key | XMIAFAKRAAMSGX-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Dark brown or yellow crystalline solid | [2][3][9] |

| Melting Point | 106-109 °C | [3][8] |

| Boiling Point | 310 °C | [8] |

| Solubility | Soluble in DMSO and Methanol | |

| pKa | 5.46 (at 20°C) | |

| logP | 1.2 | [1] |

Spectral Data

The spectral characteristics of this compound are essential for its identification and structural elucidation.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR Spectral Data (Representative) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific peak assignments would require experimental data not fully available in the search results. |

¹³C NMR Spectral Data (Representative)

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments would require experimental data not fully available in the search results. |

Infrared (IR) Spectroscopy[9]

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620-1580 | Strong | C=C stretch (aromatic ring) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

UV-Vis Spectroscopy[10][11]

The UV-Vis absorption spectrum of this compound in ethanol typically exhibits characteristic peaks corresponding to its electronic transitions.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Specific absorption maxima would require experimental data not fully available in the search results. | Ethanol |

Synthesis of this compound

This compound is commonly synthesized through the reduction of 5-nitroquinoline. The Skraup synthesis is another classical method for obtaining the quinoline scaffold.

Experimental Protocol: Reduction of 5-Nitroquinoline

This protocol describes a general method for the synthesis of this compound by catalytic hydrogenation of 5-nitroquinoline.

Materials:

-

5-Nitroquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol (95%)

-

Hydrazine hydrate (80%)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 100 mL three-necked round-bottom flask, dissolve 4.35 g (0.025 mol) of 5-nitroquinoline in 50 mL of 95% ethanol.

-

To this solution, add 0.50 g of 10% Pd/C catalyst.

-

While stirring the mixture, slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

-

Concentrate the filtrate by evaporating a portion of the ethanol under reduced pressure.

-

Allow the concentrated solution to cool, which will induce the crystallization of the product.

-

Collect the solid product by filtration and recrystallize from an ethanol-water mixture to obtain pure this compound as a light brown solid.

Biological Activities and Mechanism of Action

This compound and its derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]

Anticancer Activity

Derivatives of this compound have been shown to exert anticancer effects through various mechanisms of action.

-

DNA Gyrase Inhibition: Certain quinolone derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting antibacterial effects.[10][11][12] This mechanism is also being explored for its potential in cancer therapy.

-

PARP Inhibition: 5-Aminoisoquinoline, a structural isomer, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13] PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with BRCA mutations.[14][15][16]

-

PI3K/Akt/mTOR Pathway Inhibition: Some imidazo[4,5-c]quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]

-

NQO1 Inhibition: Amino-quinoline-5,8-dione derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells, leading to mitochondrial dysfunction and apoptosis.[3][6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways targeted by this compound derivatives.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for assessing the anticancer activity of novel this compound derivatives.

Conclusion

This compound remains a molecule of high interest in contemporary chemical and pharmaceutical research. Its versatile structure allows for the synthesis of a diverse library of derivatives with significant therapeutic potential. The information compiled in this technical guide, from its fundamental chemical properties to its complex biological activities and the methodologies for their investigation, is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and materials science. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. ijmphs.com [ijmphs.com]

- 8. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(611-34-7) IR Spectrum [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 13. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Aminoquinoline derivatives

An In-depth Technical Guide to the Synthesis of 5-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous compounds with significant applications in medicinal chemistry, materials science, and diagnostics. Their utility as precursors for antimalarial drugs, anti-cancer agents, and fluorescent probes has driven the development of diverse and robust synthetic methodologies.[1] This technical guide provides a comprehensive overview of the principal strategies for synthesizing this compound derivatives, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

The primary synthetic approaches can be broadly categorized into two strategies:

-

Construction of the Quinoline Core followed by Functionalization: Classic methods like the Skraup, Doebner-von Miller, and Combes syntheses are employed to first build the quinoline ring system from aniline precursors. Subsequent electrophilic nitration at the C5-position, followed by reduction, yields the desired this compound.[2][3]

-

Direct Amination of a Pre-functionalized Quinoline Core: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the direct formation of a C-N bond at the C5-position of a 5-haloquinoline derivative.[4][5]

This guide will delve into these key methods, providing the necessary data and procedural details for practical application.

General Synthetic Strategies & Workflows

The selection of a synthetic route to a target this compound derivative depends on the availability of starting materials and the desired substitution pattern. The following diagram illustrates the logical flow of these synthetic strategies.

Caption: High-level workflow for major synthetic routes to 5-aminoquinolines.

Strategy 1: Quinoline Core Construction, Nitration, and Reduction

This classical, multi-step approach is fundamental for creating the this compound scaffold from basic building blocks.

Quinoline Core Synthesis

Several named reactions can be used to construct the quinoline ring from anilines.

-

Skraup Synthesis: This reaction condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[2][6] The reaction is often vigorous.[3]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[7][8]

-

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[9][10]

C5-Nitration of the Quinoline Core

Once the quinoline core is formed, electrophilic nitration introduces the nitro group, which is the precursor to the desired amine. Quinoline undergoes nitration under vigorous conditions, typically with a mixture of fuming nitric acid and fuming sulfuric acid, to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] The 5-nitro isomer can then be separated.[11]

Reduction of 5-Nitroquinoline to this compound

The final and most crucial step is the reduction of the 5-nitro group. This is the most common and direct method for preparing the parent this compound.[1] Several protocols are effective, with catalytic hydrogenation being a green and high-yielding option.

| Precursor | Reducing System | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference(s) |

| 5-Nitroquinoline | Catalytic Hydrogenation | 10% Pd/C | 95% Ethanol | Reflux | 90-91% | [1] |

| 5-Nitroquinoline | Hydrazine Hydrate | 10% Pd/C | 95% Ethanol | Reflux | ~91% | [1][12] |

| 5-Nitroquinoline | Iron Powder / Acid | Fe / HCl | Water/Ethanol | Heating | High Purity | [1] |

| 8-Nitroquinoline | Reduction | SnCl₂·2H₂O | Conc. HCl | 100°C, 1h | N/A | [13] |

This protocol details a highly efficient and environmentally friendly method for the preparation of this compound.

-

Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.

-

Catalyst and Reagent Addition: Add 0.50 g of 10% Pd/C catalyst to the mixture. Subsequently, add 2.65 g (0.045 mol) of 80% hydrazine hydrate.

-

Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC). The byproducts are primarily nitrogen gas and water.[1]

-

Work-up: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

-

Isolation: Partially evaporate the ethanol from the filtrate under reduced pressure.

-

Purification: Cool the concentrated solution to induce crystallization. Collect the resulting solid and recrystallize from a 20 mL ethanol-water mixture to obtain this compound as a light brown solid (3.28 g, 91.11% yield).

Strategy 2: Direct C-N Cross-Coupling Reactions

For synthesizing N-substituted this compound derivatives, modern palladium- or copper-catalyzed cross-coupling reactions are exceptionally powerful. These methods start with a 5-haloquinoline (e.g., 5-bromoquinoline) and couple it directly with a desired amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[14] It is renowned for its high efficiency, mild reaction conditions, and broad substrate scope.[4] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15][16]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | DTBNpP (L3) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 93 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | Diphenylamine | Pd(OAc)₂ (10) | Johnphos (L1) (20) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | N-Methoxyaniline | Pd(OAc)₂ (5) | TTBP (L2) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] |

-

Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (e.g., DTBNpP, 10 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaO-t-Bu, 1.25 equiv). Add anhydrous toluene via syringe, followed by the amine coupling partner (1.25 equiv).

-

Reaction: Stir the mixture at room temperature for 15 minutes. Then, heat the reaction in a preheated oil bath to 110-120°C. Maintain vigorous stirring for 24 hours or until TLC indicates completion.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the N-substituted-5-aminoquinoline derivative.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[17] While effective, classical Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols, including those using microwave irradiation, have made the conditions milder.[18]

| Aryl Halide | Amine | Copper Source | Ligand/Additive | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Bromaminic Acid | Various Amines | Copper(0) Powder | None | Phosphate Buffer | Water | Microwave, 2-30 min | Good-Excellent |[18] | | Aryl Iodides | N-Heterocycles | CuI | Acylhydrazone | K₂CO₃ | DMSO | 110°C | Moderate-High |[19] |

This protocol is adapted from a general procedure for the efficient coupling of amines with bromoanthraquinones and serves as a model for modern Ullmann reactions.

-

Setup: In a microwave process vial, combine the 5-haloquinoline (1.0 equiv), the desired amine (1.2-2.0 equiv), elemental copper powder (catalyst), and a suitable base (e.g., K₃PO₄) in an appropriate solvent (e.g., phosphate buffer or a high-boiling polar solvent like DMF).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (typically 5-30 minutes), monitoring pressure to ensure safety.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired product.

Conclusion

The synthesis of this compound derivatives is a well-established field with a range of reliable methods available to the modern chemist. The choice between a classical multi-step synthesis (core formation, nitration, reduction) and a direct cross-coupling approach (Buchwald-Hartwig, Ullmann) is dictated by factors such as starting material availability, cost, and the specific substitution pattern required on the final molecule. Catalytic reduction of 5-nitroquinoline remains the most direct route to the parent scaffold, while palladium-catalyzed Buchwald-Hartwig amination offers unparalleled efficiency and versatility for the synthesis of complex N-substituted derivatives under mild conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize these valuable chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. ias.ac.in [ias.ac.in]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Aminoquinoline: A Technical Guide

Introduction: 5-Aminoquinoline (5-AQ), a heterocyclic aromatic amine with the molecular formula C₉H₈N₂, is a key structural motif and versatile building block in medicinal chemistry and materials science. Its derivatives are widely explored for various pharmacological activities, including antimalarial and antimicrobial applications. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and standardized protocols for analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small organic molecules, it provides the exact molecular weight and crucial information about the molecule's structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Data Presentation: Mass Spectrometry

The primary mass spectral data for this compound are summarized below. The molecular ion peak confirms the molecular weight of the compound.

| m/z Value | Relative Intensity (%) | Assignment |

| 144 | 100.0 | [M]⁺ (Molecular Ion)[1][2][3] |

| 145 | 11.0 | [M+1]⁺ (Isotope Peak)[1][3] |

| 117 | 18.1 - 22.8 | [M-HCN]⁺[1][3] |

| 116 | 9.5 - 13.6 | [M-HCN-H]⁺[1][3] |

| 89 | 8.6 - 10.6 | [C₇H₅]⁺ Fragment[1][3] |

Interpretation:

-

The base peak at m/z 144 corresponds to the molecular ion [C₉H₈N₂]⁺, confirming the molecular weight of 144.17 g/mol .[2]

-

The peak at m/z 117 results from the characteristic loss of a hydrogen cyanide (HCN) molecule from the quinoline ring structure.

-

Other significant fragments provide further evidence for the aromatic ring system.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for acquiring a low-resolution electron ionization mass spectrum for a small organic molecule like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer's m/z scale using a known reference compound that yields ions in the appropriate mass range.[4] External calibration is performed prior to analysis, though internal calibration can improve accuracy.[4]

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

-

Ionization: Ionize the sample using Electron Ionization (EI). A standard electron energy of 70 eV is typically used to induce fragmentation and generate a reproducible spectrum.[1]

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The detector measures the abundance of ions at each m/z value, and the data system generates the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amino group and aromatic quinoline structure.

Data Presentation: Infrared Spectroscopy

The key IR absorption bands for this compound and their corresponding vibrational modes are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Quinoline Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring |

Note: The exact positions of peaks can vary slightly depending on the sampling method (e.g., KBr pellet, ATR).[1]

Interpretation:

-

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

Absorptions between 3100-3000 cm⁻¹ confirm the presence of C-H bonds within the aromatic system.

-

The peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline ring framework.

-

The presence of a C-N stretching band around 1350-1250 cm⁻¹ further supports the aromatic amine structure.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powder samples that requires minimal preparation.[5]

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.[7]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]

-

Data Acquisition: Acquire the IR spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (in CDCl₃) shows distinct signals for the six aromatic protons and the two amine protons.[3][9]

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) |

| 8.86 | H-2 | dd | J = 4.2, 1.6 |

| 8.14 | H-4 | dd | J = 8.6, 1.6 |

| 7.57 | H-8 | m | - |

| 7.48 | H-3 | dd | J = 8.4, 4.2 |

| 7.28 | H-7 | t | J ≈ 7.9 |

| 6.78 | H-6 | d | J ≈ 7.4 |

| 4.25 | -NH₂ | br s | - |

(Data based on 90 MHz spectrum in CDCl₃)[3]

Interpretation:

-

The downfield signals (δ > 8.0 ppm) are characteristic of protons on the pyridine ring of the quinoline system, which are deshielded by the electronegative nitrogen atom.

-

The protons on the benzene ring (H-6, H-7, H-8) appear at relatively higher fields.

-

The signal at 4.25 ppm is a broad singlet, characteristic of exchangeable amine (-NH₂) protons.[10] The integration of this peak corresponds to two protons.

-

The complex splitting patterns (e.g., doublet of doublets, dd) arise from proton-proton spin coupling, providing valuable information about which protons are adjacent to one another.

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 153.0 | C-4 |

| 147.8 | C-2 |

| 145.9 | C-8a |

| 133.5 | C-5 |

| 129.5 | C-8 |

| 125.0 | C-7 |

| 121.2 | C-3 |

| 119.8 | C-4a |

| 108.9 | C-6 |

(Note: Assignments are predictive and based on typical chemical shifts for quinoline systems. Data sourced from spectral databases.)[1]

Interpretation:

-

The chemical shifts are consistent with an aromatic system containing both carbon-carbon and carbon-nitrogen bonds.

-

Carbons in the pyridine ring (e.g., C-2, C-4, C-8a) are generally found further downfield.

-

The carbon directly attached to the electron-donating amino group (C-5) is shielded compared to its unsubstituted counterpart, while adjacent carbons may show different effects.

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate parameters, including the number of scans (ns), which can be low for ¹H NMR (e.g., 8 or 16), and a relaxation delay (d1) of 1-5 seconds to ensure full relaxation for quantitative analysis.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (ns) is required (e.g., 128, 256, or more) to achieve a good signal-to-noise ratio.[13]

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are positive and have a proper baseline.

-

Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm (¹H) and the carbon peak to 77.16 ppm (¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Integrated Spectroscopic Analysis Workflow

The combination of MS, IR, and NMR spectroscopy provides a comprehensive characterization of a molecule. The logical workflow for this integrated analysis is depicted below.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by mass spectrometry, IR spectroscopy, and NMR spectroscopy provides complementary data that, when combined, allow for unambiguous structure confirmation and purity assessment. Mass spectrometry confirms the molecular formula, C₉H₈N₂. IR spectroscopy identifies the key functional groups, namely the primary aromatic amine and the quinoline ring system. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and overall structure. These techniques are indispensable tools for quality control and characterization in any research or development context involving this compound and its derivatives.

References

- 1. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Quinolinamine [webbook.nist.gov]

- 3. This compound(611-34-7) MS [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uiowa.edu [chem.uiowa.edu]

The Diverse Biological Activities of 5-Aminoquinoline Compounds: A Technical Guide for Drug Discovery

Introduction

5-Aminoquinoline, a derivative of the heterocyclic aromatic compound quinoline, serves as a pivotal structural motif in the realm of medicinal chemistry and drug development.[1][2] Its versatile framework allows for a wide range of chemical modifications, leading to the synthesis of derivatives with a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and development efforts.

Anticancer Activity

Derivatives of the quinoline scaffold have shown significant promise in oncology, acting through various mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[5] While much of the research has focused on the broader class of aminoquinolines, including 4-amino and 8-aminoquinoline derivatives, the 5-amino position also plays a crucial role in the development of potent anticancer agents.[3][6]

Mechanism of Action

The anticancer effects of aminoquinoline derivatives are often multifaceted. One of the key mechanisms involves the induction of programmed cell death, or apoptosis.[3][7] For instance, some derivatives trigger the intrinsic apoptotic pathway by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3 and caspase-9.[7][8]

Furthermore, aminoquinolines can act as lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH and volume, which can lead to the release of cathepsins into the cytosol. This process can trigger cytoplasmic vacuolization and ultimately activate the caspase cascade, resulting in apoptosis.[3]

Several signaling pathways crucial for cancer cell survival and proliferation are also targeted by aminoquinoline compounds. These include the inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and autophagy.[3] Some quinoline derivatives also inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, leading to increased oxidative stress and subsequent cell death.[5][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound derivatives and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (Burkitt's lymphoma) | ~1-2 | [9] |

| 8-hydroxy-5-nitroquinoline (NQ) | Jurkat (T-cell leukemia) | ~2-3 | [9] |

| 7-aminoisoquinoline-5,8-quinone deriv. | Various human cancer cell lines | Varies | [7] |

| 5-aryl-8-aminoquinoline deriv. | MCF-7 (Breast cancer) | 5-8 | [6] |

| Quinoline-5-sulfonamide deriv. (3c) | C-32 (Amelanotic melanoma) | Comparable to Cisplatin | [10] |

| Quinoline-5-sulfonamide deriv. (3c) | A549 (Lung adenocarcinoma) | Comparable to Cisplatin | [10] |

| Quinoline-5-sulfonamide deriv. (3c) | MDA-MB-231 (Breast adenocarcinoma) | Comparable to Doxorubicin | [10] |

Note: The table includes data for closely related 5-substituted quinoline derivatives to provide a broader context of their potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[11]

Visualization: Anticancer Signaling Pathway

Caption: Proposed pathway for ROS-induced apoptosis by this compound derivatives.

Antimicrobial Activity

Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[12] Research has also explored other quinoline scaffolds, including this compound derivatives, for their potential to combat a range of microbial pathogens.[2][13]

Mechanism of Action

The primary antibacterial mechanism for the widely studied fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] For other this compound derivatives, such as Schiff bases, the mechanism may involve disruption of the bacterial cell wall or interference with essential enzymatic processes.[2] The lipophilicity of these compounds, often enhanced by complexation with metals, can facilitate their transport across microbial membranes to reach intracellular targets.[14]

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

| Compound Class | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Schiff base of this compound (3e) | E. coli | 23 mm | [13] |

| Schiff base of this compound (3e) | X. campertris | 20 mm | [13] |

| Schiff base of this compound (3e) | A. niger (fungus) | 68% inhibition | [13] |

| Schiff base of this compound (3f) | E. coli | 22 mm | [13] |

| Schiff base of this compound (3f) | X. campertris | 24 mm | [13] |

| 8AQ-Cu-5Nu Complex | P. shigelloides | 256 µg/mL (MIC) | [14] |

| 8AQ-Cu-5Iu Complex | S. dysenteriae | 25% inhibition at 256 µg/mL | [14] |

| Quinolone hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 µg/mL (MIC) | [15] |

Note: Data for related aminoquinoline derivatives are included to illustrate the antimicrobial potential of the scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration that prevents visible turbidity.

Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Grow the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Testing Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[16]

Mechanism of Action

The anti-inflammatory effects of some quinoline-related compounds are mediated through the inhibition of key inflammatory pathways. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[16][17] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[16][18] Additionally, some compounds can decrease levels of nitric oxide (NO) and other inflammatory mediators.[16]

Quantitative Data: Anti-inflammatory Effects

| Compound Class | Model | Effect | Reference |

| Quinoxaline derivative (DEQX) | In vivo inflammation model | Significant decrease in IL-1β and TNF-α levels | [18] |

| Quinoxaline derivative (OAQX) | In vivo inflammation model | Significant decrease in IL-1β and TNF-α levels | [18] |

| NIQBD | MTX-induced inflammation | Significant decrease in IL-1β and NF-κB levels | [16] |

| NIQBD | MTX-induced inflammation | Significant decrease in nitric oxide (NO) | [16] |

NIQBD (N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine) is a complex quinoline derivative.

Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite (a stable product of NO) in biological samples as an indicator of NO production.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the this compound test compound.

-

Sample Collection: After a 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes at room temperature.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production by the test compound.[11]

Visualization: NF-κB Inflammatory Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminoquinoline's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Molecular Interactions and Biological Effects of 5-Aminoquinoline and Its Derivatives

Introduction

This compound and its structural analogs, particularly 5-aminoisoquinoline-1-one (5-AIQ), have emerged as a significant class of bioactive molecules with diverse therapeutic potential. Initially recognized for their role as intermediates in the synthesis of pharmaceuticals like antimalarial and antibacterial agents, their mechanism of action has been elucidated to encompass a range of molecular targets, making them promising candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its derivatives in biological systems, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerases (PARPs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.

Core Mechanism of Action: PARP Inhibition

The primary and most extensively studied mechanism of action for this compound and its derivatives is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, with a particular potency against PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, where it detects DNA single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on acceptor proteins, a process crucial for the recruitment of DNA repair machinery.

By inhibiting PARP-1, this compound derivatives disrupt the repair of DNA damage. This disruption has profound implications, particularly in cancer therapy, where it can lead to the accumulation of DNA lesions and subsequent cell death, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Signaling Pathway: PARP-1 Inhibition and NF-κB Downregulation

One of the critical downstream effects of PARP-1 inhibition by this compound is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and immune responses. The inhibition of PARP-1 by compounds like 5-AIQ leads to a reduction in NF-κB activity, which in turn downregulates the expression of various pro-inflammatory genes, including cytokines and adhesion molecules. This anti-inflammatory effect contributes to the therapeutic potential of this compound derivatives in a range of inflammatory conditions.

Caption: PARP-1 inhibition by this compound disrupts DNA repair and downregulates NF-κB signaling.

Anticancer Mechanisms

Beyond PARP inhibition, aminoquinolines exhibit anticancer properties through various other mechanisms, often in a synergistic manner. These include the induction of apoptosis and interference with critical cell signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have implicated aminoquinolines in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting key components of this cascade, aminoquinolines can effectively suppress tumor growth.

Caption: Aminoquinolines inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Signaling Pathway: ATM-ATR/p53/p21 Activation

Aminoquinolines can also induce DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway. This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and allowing for DNA repair or, if the damage is too severe, apoptosis.

Caption: Aminoquinolines can induce DNA damage, activating the ATM/ATR-p53 pathway.

Antimalarial Mechanism of Action

In the context of malaria, the mechanism of action of aminoquinolines, such as chloroquine, is distinct from their anticancer effects. The primary target is the digestive vacuole of the Plasmodium parasite. The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with heme detoxification by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of free heme is toxic to the parasite, leading to its death.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound and its derivatives against various biological targets.

Table 1: PARP-1 Inhibitory Activity

| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |

| 5-Aminoisoquinolin-1-one (5-AIQ) | 240 | Semi-purified PARP-1 | |

| Quinoxaline Derivative 8a | 2.31 | Colorimetric PARP-1 assay | |

| Quinoxaline Derivative 5 | 3.05 | Colorimetric PARP-1 assay | |

| Olaparib (Reference) | 4.40 | Colorimetric PARP-1 assay |

Table 2: Anticancer Activity

| Compound | IC50 (µM) | Cell Line | Reference |

| Quinoxaline Derivative 5 | 2.57 | MDA-MB-436 (Breast Cancer) | |

| Olaparib (Reference) | 8.90 | MDA-MB-436 (Breast Cancer) | |

| PQQ | 0.064 | HL-60 (Leukemia) |

Table 3: Antimalarial Activity

| Compound | IC50 (nM) | P. falciparum Strain | Reference |

| 4-Aminoquinoline Derivative 18 | 5.6 | W2 (CQ-resistant) | |

| 4-Aminoquinoline Derivative 4 | 17.3 | W2 (CQ-resistant) | |

| Chloroquine (Reference) | 382 | W2 (CQ-resistant) | |

| 4-Aminoquinoline Derivative 3e | 1.0 | K1 (CQ-resistant) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are summarized protocols for key in vitro assays.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Plate Preparation: Coat a 96-well plate with histone proteins.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound (at various concentrations), recombinant PARP-1 enzyme, and biotinylated NAD+.

-

Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARP-1 reaction to proceed.

-

Detection: Wash the wells and add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor.

-

Cell Culture: Use a stable cell line (e.g., HEK293) containing an NF-κB response element-driven luciferase reporter gene.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound for a specified period.

-

Stimulation: Induce NF-κB activation using a stimulant such as TNF-α.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.

Caption: Workflow for a typical NF-κB luciferase reporter assay.

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

Drug Dilution: Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add parasitized red blood cells and the drug dilutions.

-

Radiolabeling: Add [3H]-hypoxanthine to each well and incubate.

-

Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated radiolabel.

-

Scintillation Counting: Measure the radioactivity of each well using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily driven by their potent inhibition of PARP-1. This activity, coupled with their ability to modulate other critical signaling pathways such as PI3K/Akt/mTOR and ATM-ATR/p53, underscores their promise in the development of novel anticancer and anti-inflammatory agents. Furthermore, the well-established antimalarial properties of the broader aminoquinoline class highlight the diverse biological activities of this scaffold. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound-based compounds.

Solubility and stability of 5-Aminoquinoline in different solvents

An In-depth Technical Guide on the Solubility and Stability of 5-Aminoquinoline

Introduction

This compound (5-AQ) is an aromatic amine and a derivative of quinoline, a heterocyclic aromatic compound. Its structure, featuring a hydrophobic quinoline core and a polar amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides. For researchers, scientists, and drug development professionals, a thorough understanding of 5-AQ's physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective application in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It consolidates available data, outlines predictive behaviors based on its chemical structure, and provides detailed experimental protocols for determining these critical parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties fundamentally influence its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder or granules | [2] |

| Melting Point | 106-109 °C | [2] |

| Boiling Point | 310 °C | [2] |

| pKa | 5.46 (at 20°C) | [2] |

| SMILES | C1=CC(=C2C=CC=NC2=C1)N | [1] |

| InChIKey | XMIAFAKRAAMSGX-UHFFFAOYSA-N | [1] |

Solubility Profile of this compound

Predicted and Qualitative Solubility

The presence of the amino group suggests that 5-AQ will exhibit enhanced solubility in polar protic solvents through hydrogen bonding. Its solubility is also expected to be significant in polar aprotic solvents capable of solvating the aromatic system and the polar functional group. Conversely, its inherent aromatic character limits its solubility in highly polar solvents like water, while its polarity restricts solubility in non-polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amino group can form hydrogen bonds with the solvent.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | These solvents effectively solvate both the polar amino group and the aromatic quinoline system.[2][3] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of 5-AQ is too high for significant interaction with non-polar solvents.[3] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility is expected to increase in acidic solutions (pH < pKa of 5.46) where the amino group is protonated, forming a more soluble salt.[3] |

Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the table below presents solubility data for 5-chloro-8-hydroxyquinoline, a structurally analogous compound. These values, measured in mole fraction at 298.15 K (25 °C), illustrate the typical solubility trends in various solvent classes.

Table 2: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K

| Solvent | Mole Fraction Solubility (x₁) |

| 1,4-Dioxane | 0.0751 |

| 2-Ethoxyethanol | 0.0333 |

| n-Propyl Acetate | 0.0297 |

| 2-Methoxyethanol | 0.0291 |

| Ethyl Acetate | 0.0269 |

| Acetone | 0.0200 |

| n-Propyl Alcohol | 0.0076 |

| Ethanol | 0.0058 |

| Methanol | 0.0042 |

Data sourced from a study on 5-chloro-8-hydroxyquinoline and is provided for illustrative purposes only.[4]

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application. Degradation can occur through several pathways, influenced by pH, temperature, light, and the presence of oxidizing agents.

Influence of pH and Temperature

Aromatic amines can be susceptible to degradation, especially at non-optimal pH values and elevated temperatures. For structurally related amino-containing compounds like 5-aminolevulinic acid (ALA), stability is highly pH-dependent, with rapid degradation observed at physiological pH (7.4) and higher temperatures.[5][6][7] ALA solutions are most stable at acidic pH (around 4.0) and low temperatures (4 °C).[5] A similar trend can be anticipated for this compound. The amino group can be susceptible to oxidation, which may be accelerated at neutral or basic pH and higher temperatures.

Photostability

Quinoline and its derivatives can be sensitive to light. Exposure to UV radiation can lead to photochemical reactions, including oxidation and polymerization. Therefore, it is recommended to store this compound and its solutions protected from light.

Oxidative Stability

The amino group on the quinoline ring is an electron-donating group, making the molecule susceptible to oxidation.[8] Contact with strong oxidizing agents or prolonged exposure to air can lead to the formation of colored degradation products, potentially through the formation of oligomers or phenazine-like units.[8] It is noted as being air-sensitive.[2]

Table 3: Summary of this compound Stability Characteristics

| Condition | Potential Effect | Rationale and Recommendations |

| pH | Degradation at neutral to high pH. | The unprotonated amino group is more susceptible to oxidation. Stock solutions should ideally be prepared in slightly acidic buffers and used promptly.[5] |

| Temperature | Accelerated degradation at elevated temperatures. | Degradation reactions follow first-order kinetics and are temperature-dependent.[5] Store stock solutions at low temperatures (e.g., 4 °C) for short-term use or frozen for long-term storage. |

| Light | Potential for photodegradation. | The aromatic system can absorb UV light, leading to degradation. Store the solid compound and its solutions in amber vials or otherwise protected from light.[9] |

| Oxygen/Oxidants | Susceptible to oxidation. | The amino group can be readily oxidized.[8] Store under an inert atmosphere (e.g., Argon, Nitrogen) and avoid contact with strong oxidizing agents.[2] |

Experimental Protocols

Detailed and validated experimental methods are essential for accurately determining the solubility and stability of this compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

This compound solid

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid by either centrifugation or by filtering through a chemically compatible syringe filter. This step must be performed carefully to avoid temperature changes that could alter solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the saturated filtrate with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is the solubility of this compound in that solvent at the specified temperature, typically reported in mg/mL or molarity.

Protocol: Stability-Indicating Assay using HPLC

This protocol assesses the stability of this compound in solution under various stress conditions.

Materials and Equipment:

-

This compound

-

Buffers of different pH values (e.g., pH 2, pH 7, pH 9)

-

3% Hydrogen Peroxide (for oxidative stress)

-

HPLC system with a UV or PDA detector

-

Temperature-controlled chambers/water baths

-

Photostability chamber with controlled light/UV exposure

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid/Base Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Store vials at a set temperature (e.g., 60 °C).

-

Oxidative Stress: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store vials of the stock solution at an elevated temperature (e.g., 60 °C) and in a refrigerator (e.g., 4 °C) as a control.

-

Photostability: Expose vials of the stock solution to a controlled light source as per ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method. This method must be capable of separating the intact this compound peak from all potential degradation product peaks. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

-

Analyze each sample by HPLC. Record the peak area of the intact this compound and any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, quantify the major degradation products.

-

Visualized Experimental Workflow

The following diagram illustrates the integrated workflow for assessing the solubility and stability of this compound.

Caption: Workflow for determining the solubility and stability of this compound.

References

- 1. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 611-34-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminoquinoline and its isomers' fundamental differences

An In-depth Technical Guide to 5-Aminoquinoline and its Isomers: Fundamental Differences

Introduction

Aminoquinolines are a class of aromatic heterocyclic compounds derived from quinoline through the substitution of a hydrogen atom with an amino group (-NH₂). The position of this amino group on the quinoline ring system gives rise to seven possible constitutional isomers, each with a unique set of physicochemical properties, reactivity, and biological activities. These differences are fundamental to their applications, which span from cornerstone antimalarial drugs to advanced fluorescent probes and versatile chemical building blocks.

This technical guide provides a detailed comparison of this compound and its key isomers, focusing on the core differences that are critical for researchers, scientists, and drug development professionals. The document outlines their synthesis, physicochemical characteristics, reactivity, and biological significance, presenting quantitative data in comparative tables and illustrating key processes with diagrams.

Core Structures

The fundamental difference between the isomers lies in the position of the amino group on the bicyclic quinoline structure. The quinoline ring is numbered starting from the nitrogen atom, proceeding around the nitrogen-containing ring and then the carbocyclic ring. This guide will focus on the most prominent and well-studied isomers: 3-aminoquinoline, 4-aminoquinoline, this compound, 6-aminoquinoline, and 8-aminoquinoline.

Caption: Figure 1. Numbering of the Quinoline Ring and Structure of this compound.

Physicochemical Properties: A Comparative Analysis